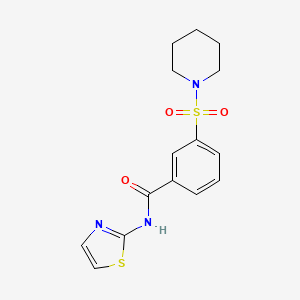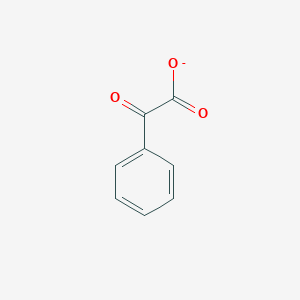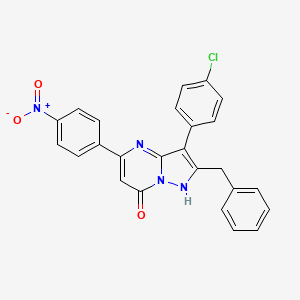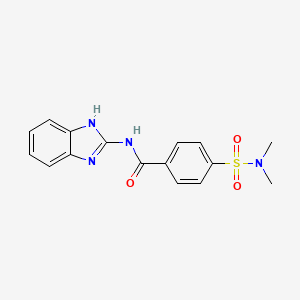![molecular formula C14H19ClN2O B1224844 2-Chloro-1-[4-(1-phenylethyl)-1-piperazinyl]ethanone](/img/structure/B1224844.png)
2-Chloro-1-[4-(1-phenylethyl)-1-piperazinyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-1-[4-(1-phenylethyl)-1-piperazinyl]ethanone is an aralkylamine.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Electrochemical and Fluorescence Studies : A ligand precursor related to 2-Chloro-1-[4-(1-phenylethyl)-1-piperazinyl]ethanone was used in synthesizing transition metal dithiocarbamate complexes. These complexes exhibited strong fluorescence and broad-spectrum antimicrobial activity, particularly against certain pathogenic microorganisms (Verma & Singh, 2015).
Antimicrobial Evaluation : Piperazine derivatives have been synthesized and evaluated for antimicrobial activities. Some of these compounds showed potential activity against Gram-positive bacteria and Candida albicans (Tomar, Bhattacharjee, Kamaluddin, & Kumar, 2007).
Antitumor Activity : Triazine derivatives bearing a piperazine amide moiety were investigated for their anticancer activities, particularly against breast cancer cells. Two compounds demonstrated promising antiproliferative properties (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Design and Synthesis of Antipsychotics : Biphenyl moiety linked with aryl piperazine was synthesized for antipsychotic activity evaluation. Certain derivatives showed considerable anti-dopaminergic and anti-serotonergic activity (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).
Synthesis Techniques and Chemical Analysis
Electrochemical Synthesis : New mono and di-substituted hydroquinone and benzoquinone derivatives were synthesized electrochemically, indicating the potential for environmentally friendly synthesis methods (Nematollahi, Momeni, & Khazalpour, 2014).
Microwave Assisted Synthesis : Microwave irradiation was used to synthesize certain piperazinyl phenyl ethanone derivatives, demonstrating the efficiency of this method in chemical synthesis (Merugu, Ramesh, Sreenivasulu, 2010).
Propriétés
Nom du produit |
2-Chloro-1-[4-(1-phenylethyl)-1-piperazinyl]ethanone |
|---|---|
Formule moléculaire |
C14H19ClN2O |
Poids moléculaire |
266.76 g/mol |
Nom IUPAC |
2-chloro-1-[4-(1-phenylethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H19ClN2O/c1-12(13-5-3-2-4-6-13)16-7-9-17(10-8-16)14(18)11-15/h2-6,12H,7-11H2,1H3 |
Clé InChI |
SFALRUMUWIIQMK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)CCl |
SMILES canonique |
CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)CCl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-[3-[5-(2-furanyl)-1H-pyrazol-3-yl]-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone](/img/structure/B1224763.png)
![Acetic acid [4-[2-(4-sulfamoylanilino)-4-thiazolyl]phenyl] ester](/img/structure/B1224764.png)

![2-[[[3-[2-(4-Methylphenyl)sulfonylethylthio]phenyl]-oxomethyl]amino]benzoic acid](/img/structure/B1224768.png)
![1-[5-(5-chloro-2-methylphenyl)-2-furanyl]-N-[4-(4-morpholinyl)phenyl]methanimine](/img/structure/B1224773.png)

![1-[3-[(E)-2-cyano-3-(furan-2-ylmethylamino)-3-oxoprop-1-enyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B1224775.png)
![2-[2,4-bis(4-ethoxyphenyl)-6-methyl-1-pyridin-1-iumyl]-N,N-diethylethanamine](/img/structure/B1224776.png)
![1-[[(2-Chlorophenyl)-oxomethyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1224777.png)



![[2-oxo-2-(prop-2-enylcarbamoylamino)ethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B1224783.png)
![N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-methylacetamide](/img/structure/B1224784.png)